molecular formula C15H13F3N2O3S B5336557 N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide

N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide

Cat. No.: B5336557
M. Wt: 358.3 g/mol
InChI Key: HEWTXJOBCYGJAE-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide typically involves the condensation of benzenesulfonyl chloride with 2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3S/c1-23-12-9-7-11(8-10-12)19-14(15(16,17)18)20-24(21,22)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWTXJOBCYGJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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